2,2'-Methylenebis(cyclopentan-1-one) dioxime
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Overview
Description
2,2’-Methylenebis(cyclopentan-1-one) dioxime is an organic compound with the molecular formula C11H18N2O2 It is a derivative of cyclopentanone, featuring two oxime groups attached to the cyclopentanone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(cyclopentan-1-one) dioxime typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which then undergoes further reaction to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are typically used.
Solvent: Common solvents include ethanol or methanol.
Catalyst/Base: Sodium hydroxide or potassium hydroxide is often used as a base to facilitate the reaction.
Industrial Production Methods
Industrial production of 2,2’-Methylenebis(cyclopentan-1-one) dioxime may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(cyclopentan-1-one) dioxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The oxime groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation Products: Nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Methylenebis(cyclopentan-1-one) dioxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis(cyclopentan-1-one) dioxime involves its interaction with various molecular targets. The oxime groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Metal Chelation: The oxime groups can chelate metal ions, affecting their availability and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-cyclopenten-1-one
- 2,2-Dimethylcyclopentanone
- 2-Cyclopenten-1-one
Uniqueness
2,2’-Methylenebis(cyclopentan-1-one) dioxime is unique due to its bis-oxime structure, which imparts distinct chemical and biological properties. Unlike its similar compounds, it can form stable complexes with metal ions and participate in a wider range of chemical reactions.
Biological Activity
2,2'-Methylenebis(cyclopentan-1-one) dioxime is an organic compound with the molecular formula C11H18N2O2. This compound features a unique bis-oxime structure that contributes to its biological activity, particularly in medicinal chemistry. Recent studies have highlighted its potential therapeutic properties, including antimicrobial and anticancer activities.
The synthesis of this compound typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride in the presence of a base. The reaction conditions generally include moderate temperatures (50-70°C) and common solvents like ethanol or methanol. Sodium hydroxide or potassium hydroxide is often utilized as a base to facilitate the reaction .
Table 1: Synthesis Conditions
Parameter | Details |
---|---|
Temperature | 50-70°C |
Solvent | Ethanol or Methanol |
Base | Sodium Hydroxide or Potassium Hydroxide |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The oxime groups can form hydrogen bonds and coordinate with metal ions, influencing the compound's reactivity. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites.
- Metal Chelation : The oxime groups can chelate metal ions, affecting their availability and activity in biological systems .
Anticancer Properties
Research has demonstrated that compounds with oxime functionalities exhibit significant anticancer activity. For instance, studies on related oximes have shown that they can induce apoptosis in cancer cells while being non-toxic to normal cells. The selectivity towards cancer cells was evident in various human cancer cell lines, such as A549 and MCF7, where these compounds displayed low IC50 values (e.g., IC50 = 1.5 µM for A549 cells) .
Antimicrobial Activity
Additionally, compounds similar to this compound have been evaluated for their antimicrobial properties. The presence of oxime groups has been associated with enhanced activity against a range of bacteria and fungi, suggesting potential applications in treating infections .
Case Studies
Several studies have focused on the biological activity of oxime derivatives:
- Study on Anticancer Activity : A series of oxime derivatives were synthesized and tested against multiple cancer cell lines. Results indicated that these compounds could effectively induce cell cycle arrest and apoptosis in cancer cells while showing minimal toxicity to normal cells .
- Antimicrobial Evaluation : Research into oxime-based compounds revealed promising results against bacterial strains, highlighting their potential as new antimicrobial agents .
Table 2: Biological Activity Summary
Activity Type | Cell Line/Organism | IC50 Value |
---|---|---|
Anticancer | A549 | 1.5 µM |
Anticancer | MCF7 | 1.7 µM |
Antimicrobial | E. coli | Not specified |
Properties
IUPAC Name |
(NE)-N-[2-[[(2E)-2-hydroxyiminocyclopentyl]methyl]cyclopentylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-12-10-5-1-3-8(10)7-9-4-2-6-11(9)13-15/h8-9,14-15H,1-7H2/b12-10+,13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXFUPRYYBKRHQ-DCIPZJNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=NO)C1)CC2CCCC2=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\O)/C(C1)CC2/C(=N/O)/CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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